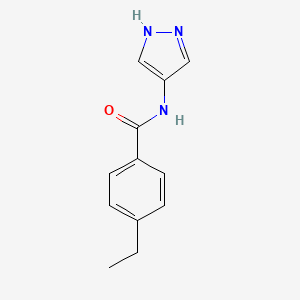![molecular formula C15H17NOS2 B7541933 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone, also known as MTPT, is a thiazole-based compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which plays a crucial role in cellular respiration. The unique chemical structure of MTPT has made it a valuable tool in studying various biochemical and physiological processes.
Mechanism of Action
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone inhibits mitochondrial complex I by binding to the active site of the enzyme, thereby blocking the transfer of electrons from NADH to ubiquinone. This results in a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone has been shown to induce oxidative stress and apoptosis in various cell types, including neuronal cells. It has also been shown to cause mitochondrial dysfunction, leading to a decrease in ATP production and an increase in ROS generation. In animal models, 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone has been shown to cause Parkinson's disease-like symptoms, including motor deficits and dopaminergic neuron degeneration.
Advantages and Limitations for Lab Experiments
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone is a potent and selective inhibitor of mitochondrial complex I, making it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. However, its use is limited by its toxicity and potential side effects. It is important to use appropriate safety precautions and to carefully monitor the dose and duration of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone treatment in experimental studies.
Future Directions
There are several future directions for research involving 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone. One area of interest is the development of new therapies for Parkinson's disease based on the selective inhibition of mitochondrial complex I. Another area of interest is the use of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone as a tool for studying the role of oxidative stress and mitochondrial dysfunction in various disease states. Additionally, there is potential for the development of new compounds based on the chemical structure of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone that may have improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone involves the reaction of 4-methylthiazole-2-thiol with 4-propylbenzaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone with good purity.
Scientific Research Applications
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone has been extensively used in scientific research to study the role of mitochondrial complex I in various physiological and pathological conditions. It has been shown to induce Parkinson's disease-like symptoms in animal models by selectively damaging dopaminergic neurons in the substantia nigra. This has led to the use of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone as a tool for developing new therapies for Parkinson's disease.
properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c1-3-4-12-5-7-13(8-6-12)14(17)10-19-15-16-11(2)9-18-15/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNHUIPVAAWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)




